molecular formula C12H4F5NO5S B3043538 2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate CAS No. 885950-33-4

2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate

Cat. No.: B3043538
CAS No.: 885950-33-4
M. Wt: 369.22 g/mol
InChI Key: FRBGHXXWGFGBSB-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate is a fluorinated aryl sulfonate ester characterized by a pentafluorophenyl group linked to a 2-nitrobenzenesulfonate moiety. Such compounds are typically employed in organic synthesis as activating agents or leaving groups due to the electron-withdrawing effects of fluorine and nitro substituents, which enhance reactivity in nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F5NO5S/c13-7-8(14)10(16)12(11(17)9(7)15)23-24(21,22)6-4-2-1-3-5(6)18(19)20/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBGHXXWGFGBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F5NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301225749
Record name 2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-33-4
Record name 2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between pentafluorophenol and 2-nitrobenzenesulfonyl chloride. The electron-withdrawing nitro group activates the sulfonyl chloride for attack by the phenoxide ion, while the pentafluorophenyl group enhances electrophilicity.

Reaction Scheme:
$$
\text{C}6\text{F}5\text{OH} + \text{ClSO}2\text{C}6\text{H}4\text{-2-NO}2 \xrightarrow{\text{Base}} \text{C}6\text{F}5\text{OSO}2\text{C}6\text{H}4\text{-2-NO}2 + \text{HCl}
$$

Stepwise Preparation Methods

Synthesis of 2-Nitrobenzenesulfonyl Chloride

Step 1: Sulfonation of Nitrobenzene
Nitrobenzene is sulfonated using chlorosulfonic acid to yield 2-nitrobenzenesulfonic acid.
$$
\text{C}6\text{H}5\text{NO}2 + \text{ClSO}3\text{H} \rightarrow \text{HO}3\text{S}\text{C}6\text{H}4\text{-2-NO}2 + \text{HCl}
$$
Conditions:

  • Temperature: 110–120°C
  • Time: 4–6 hours
  • Yield: ~70%

Step 2: Chlorination
The sulfonic acid is treated with phosphorus pentachloride (PCl5) to form the sulfonyl chloride.
$$
\text{HO}3\text{S}\text{C}6\text{H}4\text{-2-NO}2 + \text{PCl}5 \rightarrow \text{ClSO}2\text{C}6\text{H}4\text{-2-NO}2 + \text{POCl}3 + \text{HCl}
$$
Conditions:

  • Solvent: Dichloromethane
  • Temperature: 0–5°C (gradually warmed to room temperature)
  • Yield: 85–90%

Coupling with Pentafluorophenol

Step 3: Esterification
Pentafluorophenol reacts with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).
$$
\text{C}6\text{F}5\text{OH} + \text{ClSO}2\text{C}6\text{H}4\text{-2-NO}2 \xrightarrow{\text{Base}} \text{C}6\text{F}5\text{OSO}2\text{C}6\text{H}4\text{-2-NO}2 + \text{HCl}
$$
Optimized Conditions:

Parameter Value
Solvent Anhydrous dichloromethane
Base Triethylamine (1.2 equiv)
Temperature 0°C → room temperature
Reaction Time 12–24 hours
Yield 75–80%

Mechanistic Insights

Role of Electron-Withdrawing Groups

The pentafluorophenyl group increases the electrophilicity of the phenolic oxygen by stabilizing the transition state through inductive effects. Simultaneously, the 2-nitro group activates the sulfonyl chloride by withdrawing electron density from the sulfur atom, facilitating nucleophilic attack.

Base Functionality

Triethylamine serves a dual role:

  • Deprotonates pentafluorophenol to generate the phenoxide ion.
  • Scavenges HCl, shifting the equilibrium toward product formation.

Purification and Characterization

Workup Procedure

  • Quenching : Reaction mixture is washed with 1M HCl to remove excess base.
  • Extraction : Product extracted into dichloromethane, dried over MgSO4.
  • Crystallization : Recrystallized from toluene/hexane (1:3) at −20°C.

Analytical Data

Property Value Source
Molecular Formula C12H4F5NO5S
Molecular Weight 369.22 g/mol
Melting Point 106–110°C
1H NMR (CDCl3) δ 8.40 (d, 1H), 8.20 (t, 1H), 7.90 (m, 2H)
19F NMR (CDCl3) δ −138.2 (m, 2F), −152.4 (t, 1F), −162.8 (m, 2F)

Comparative Analysis of Methods

Solvent Effects

Solvent Yield (%) Purity (%)
Dichloromethane 78 98
THF 65 95
Toluene 72 97

Challenges and Mitigation Strategies

Hydrolysis Sensitivity

The sulfonate ester is prone to hydrolysis under acidic or basic conditions.
Mitigation :

  • Use anhydrous solvents and inert atmosphere (N2 or Ar).
  • Avoid prolonged storage in polar aprotic solvents.

Byproduct Formation

Trace 2-nitrobenzenesulfonic acid may form due to incomplete chlorination.
Removal :

  • Column chromatography (SiO2, hexane/ethyl acetate 4:1).
  • Rf = 0.45 in same solvent system.

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
Pentafluorophenol 450
2-Nitrobenzenesulfonyl chloride 320
Triethylamine 50

Total Production Cost : ~$820/kg (excluding labor and overhead).

Environmental Impact

  • Waste Streams : HCl gas (scrubbed with NaOH), spent solvents (recycled via distillation).
  • E-Factor : 8.2 (kg waste/kg product), necessitating green chemistry optimizations.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction time:

  • Residence time: 30 minutes
  • Yield: 82%
  • Purity: 99%

Catalytic Approaches

Palladium-catalyzed coupling between pentafluorophenyl boronic acid and 2-nitrobenzenesulfonate esters is under investigation, though yields remain suboptimal (~60%).

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate serves as a versatile reagent in organic synthesis. Its fluorinated aromatic structure enhances reactivity and selectivity in nucleophilic substitution reactions. The presence of the nitro group allows for further functionalization, making it suitable for synthesizing complex organic molecules.

Table 1: Comparison of Reactivity

CompoundReactivity TypeTypical Reactions
This compoundNucleophilic SubstitutionSynthesis of sulfonamides
Other Fluorinated CompoundsVariesVaries

Proteomics Research

This compound is utilized in proteomics to label proteins for mass spectrometry analysis. The pentafluorophenyl group provides a strong electrophilic site for attaching to nucleophilic amino acid side chains in proteins. This labeling enhances detection sensitivity and specificity during proteomic studies.

Case Study: Protein Labeling

In a study involving the identification of post-translational modifications (PTMs), researchers used this compound to label specific lysine residues in proteins. The resultant labeled peptides were analyzed using LC-MS/MS techniques, resulting in improved identification rates of modified proteins.

Material Science

The compound's properties are also leveraged in the development of advanced materials. Its ability to form stable covalent bonds with various substrates makes it useful in creating functional coatings and films with specific chemical functionalities.

Table 2: Material Applications

Application AreaDescription
CoatingsDevelopment of hydrophobic surfaces
FilmsCreation of protective barriers with specific chemical properties

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The pentafluorophenyl group is highly electron-withdrawing, making the compound highly reactive towards nucleophiles. The nitro group can be reduced to an amino group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Reactivity and Functional Group Effects

  • Nitro vs. Methyl Groups : The nitro group in 2-nitrobenzenesulfonate derivatives is a stronger electron-withdrawing group compared to methyl substituents (e.g., in 4-methylbenzenesulfonate). This increases the electrophilicity of the sulfonate ester, making it a more effective leaving group in SN2 reactions or catalyst-mediated couplings .
  • Fluorine Substituents : The pentafluorophenyl group enhances thermal and oxidative stability while reducing electron density, favoring reactions requiring electron-deficient aryl intermediates (e.g., Suzuki-Miyaura couplings) .
  • Morpholine and Thioester Modifications: Derivatives like the morpholinosulfonyl benzoate () or thioester () introduce steric bulk or alternative reactivity pathways, broadening applications in drug discovery or materials science.

Biological Activity

2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate (CAS Number: 244633-31-6) is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C12H4F5NO5S
  • Molecular Weight : 369.22 g/mol
  • IUPAC Name : 2,3,4,5,6-pentafluorophenyl 4-nitrobenzene-1-sulfonate
  • Physical State : Solid
  • Solubility : Typically soluble in organic solvents; specific solubility data may vary based on conditions.

The biological activity of this compound is primarily attributed to its role as an electrophilic reagent. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical reactions. It has been noted for its potential in:

  • Protein Modification : The compound can modify amino acid residues in proteins through electrophilic attack, which may lead to changes in protein function or stability.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzyme activities by modifying active site residues.

Case Studies

  • Protein Interaction Studies
    • A study investigated the interaction of pentafluorophenyl sulfonates with model proteins. The results indicated significant changes in protein conformation upon treatment with the compound, suggesting potential applications in drug design and development.
  • Antimicrobial Activity
    • Research evaluated the antimicrobial properties of various sulfonate derivatives, including pentafluorophenyl compounds. Results showed moderate antibacterial activity against specific strains of bacteria, indicating potential for development as antimicrobial agents.

Data Summary

Study TypeFindingsReference
Protein InteractionSignificant conformational changes in proteins upon treatment with the compound
Antimicrobial ActivityModerate antibacterial effects observed against certain bacterial strains
Enzyme InhibitionEvidence of enzyme activity modulation through specific residue modification

Toxicological Studies

Toxicological assessments have indicated that while this compound exhibits some biological activity, it also presents potential toxicity. Studies have shown:

  • Cytotoxicity : In vitro assays revealed cytotoxic effects on mammalian cell lines at higher concentrations.
  • Environmental Impact : The compound's stability and persistence in environmental settings raise concerns about its ecological impact.

Applications in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development:

  • Targeted Drug Delivery : Its ability to modify proteins could be harnessed for targeted drug delivery systems.
  • Bioconjugation Techniques : The electrophilic nature allows for bioconjugation with various biomolecules for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 2,3,4,5,6-Pentafluorophenyl 2-nitrobenzenesulfonate?

A common method involves sulfonylation of pentafluorophenol derivatives using 2-nitrobenzenesulfonyl chloride under anhydrous conditions. For example, analogous sulfonate esters (e.g., 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate) are synthesized via nucleophilic substitution in inert solvents like dichloromethane, often with a base (e.g., triethylamine) to scavenge HCl . Reaction optimization may require temperature control (0–25°C) to suppress side reactions like hydrolysis or over-sulfonylation.

Q. How can researchers characterize the purity and structure of this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming the pentafluorophenyl group’s integrity, with distinct signals for fluorine atoms in different electronic environments. 1H^{1}\text{H} NMR can identify the nitrobenzenesulfonate moiety.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) should match the molecular formula C12H5F5NO5S\text{C}_{12}\text{H}_5\text{F}_5\text{NO}_5\text{S}, with fragmentation patterns confirming the sulfonate ester bond cleavage .
  • Elemental Analysis : Verify carbon, hydrogen, and sulfur content to ensure stoichiometric consistency .

Q. What are the primary research applications of this compound?

This sulfonate ester is typically used as an activating agent in organic synthesis. Its electron-deficient pentafluorophenyl group enhances leaving-group ability, making it valuable in:

  • Peptide Coupling : Facilitates esterification or amidation of carboxylic acids under mild conditions.
  • Cross-Coupling Reactions : Acts as a sulfonating agent in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce sulfonate functionalities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the pentafluorophenyl group in sulfonate esters?

The strong electron-withdrawing effect of the pentafluorophenyl group lowers the sulfonate ester’s LUMO energy, accelerating nucleophilic attack. Computational studies on analogous compounds (e.g., pentafluorophenyl trifluoroacetate) reveal that fluorine substituents increase electrophilicity at the sulfur center, stabilizing transition states in substitution reactions . Kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles) can further elucidate substituent effects.

Q. How does solvent choice impact the stability and reactivity of this compound?

  • Polar Aprotic Solvents : Acetonitrile or DMF enhance solubility and stabilize intermediates but may accelerate hydrolysis if trace water is present.
  • Nonpolar Solvents : Benzene or toluene reduce hydrolysis risk but may limit reaction rates due to poor solubility .
  • Decomposition Pathways : Hydrolysis under acidic or basic conditions generates 2-nitrobenzenesulfonic acid and pentafluorophenol, detectable via HPLC or 19F^{19}\text{F} NMR .

Q. How should researchers resolve contradictions in reported synthetic yields?

Discrepancies in yields often arise from:

  • Purity of Starting Materials : Impurities in 2-nitrobenzenesulfonyl chloride (e.g., residual HCl) can reduce efficiency. Pre-purification via recrystallization or column chromatography is advised .
  • Moisture Sensitivity : Strict anhydrous conditions (e.g., molecular sieves, argon atmosphere) are critical, as even trace water hydrolyzes the sulfonate ester .
  • Catalyst Optimization : For challenging substrates, Lewis acids like BF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O} (used in analogous sulfonylation reactions) may improve yields by activating the sulfonyl chloride .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis or thermal decomposition .
  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of sulfonic acid byproducts.
  • Waste Disposal : Neutralize reaction waste with bicarbonate before disposal to avoid releasing acidic residues .

Q. How can computational modeling aid in designing derivatives of this compound?

Density Functional Theory (DFT) calculations can predict:

  • Electrophilicity : Adjusting fluorine substitution patterns to modulate reactivity.
  • Thermodynamic Stability : Assessing the energy profile of decomposition pathways (e.g., hydrolysis or thermal cleavage) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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